molecular formula C9H13N5S2 B315295 {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE

Cat. No.: B315295
M. Wt: 255.4 g/mol
InChI Key: QKLPZFUPXMTOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a thioether linkage, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Thioether Formation: The next step involves the formation of the thioether linkage. This can be achieved by reacting the tetrazole derivative with an appropriate thiol compound under basic conditions.

    Attachment of the Thienylmethyl Group: Finally, the thienylmethyl group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a thienylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring and thienylmethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(THIOPHEN-2-YL)METHYL]AMINE apart is the combination of the tetrazole ring, thioether linkage, and thienylmethyl group in a single molecule

Properties

Molecular Formula

C9H13N5S2

Molecular Weight

255.4 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C9H13N5S2/c1-14-9(11-12-13-14)16-6-4-10-7-8-3-2-5-15-8/h2-3,5,10H,4,6-7H2,1H3

InChI Key

QKLPZFUPXMTOLH-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=CS2

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CS2

Origin of Product

United States

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